molecular formula C21H33N3O5S B1511416 N-(2-Nitrophenylsulfenyl)-L-serine (dicyclohexylammonium) salt CAS No. 2418-89-5

N-(2-Nitrophenylsulfenyl)-L-serine (dicyclohexylammonium) salt

Cat. No.: B1511416
CAS No.: 2418-89-5
M. Wt: 439.6 g/mol
InChI Key: MFUIDDKVSATADN-ZCMDIHMWSA-N
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Description

N-(2-Nitrophenylsulfenyl)-L-serine (dicyclohexylammonium) salt is a stable derivative of L-serine, a naturally occurring amino acid. This compound is characterized by the presence of a nitrophenylsulfenyl group attached to the serine molecule, which significantly alters its chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: L-serine and 2-nitrophenylsulfenyl chloride.

  • Reaction Conditions: The reaction typically involves the nucleophilic substitution of the hydroxyl group in L-serine with the 2-nitrophenylsulfenyl group. This reaction is usually carried out in an aprotic solvent such as dichloromethane or acetonitrile at a temperature range of 0°C to room temperature.

  • Purification: The resulting product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors are used, and the reaction conditions are optimized to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance efficiency and reduce production time.

Types of Reactions:

  • Oxidation: The nitro group in the compound can be oxidized to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in the formation of N-(2-aminophenylsulfenyl)-L-serine.

  • Substitution: The serine moiety can undergo substitution reactions, where the amino group can be replaced with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.

  • Substitution: Various alkyl halides in the presence of a base.

Major Products Formed:

  • Nitroso derivatives

  • Amino derivatives

  • Alkylated serine derivatives

Scientific Research Applications

Chemistry: This compound is used as a reagent in organic synthesis, particularly in the preparation of serine derivatives and in studying reaction mechanisms involving sulfenyl groups. Biology: It serves as a tool in biochemical research to study enzyme-substrate interactions and protein modifications. Medicine: Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which N-(2-Nitrophenylsulfenyl)-L-serine (dicyclohexylammonium) salt exerts its effects involves its interaction with specific molecular targets. The nitrophenylsulfenyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate biological processes, such as enzyme activity and protein function.

Comparison with Similar Compounds

  • N-(2-Nitrophenylsulfenyl)glycine (dicyclohexylammonium) salt

  • N-(2-Nitrophenylsulfenyl)-\u03B3-aminobutyric acid (dicyclohexylammonium) salt

Uniqueness: N-(2-Nitrophenylsulfenyl)-L-serine (dicyclohexylammonium) salt is unique due to its specific serine backbone, which imparts distinct chemical and biological properties compared to glycine or \u03B3-aminobutyric acid derivatives. This uniqueness allows for its specialized applications in research and industry.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C9H10N2O5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;12-5-6(9(13)14)10-17-8-4-2-1-3-7(8)11(15)16/h11-13H,1-10H2;1-4,6,10,12H,5H2,(H,13,14)/t;6-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUIDDKVSATADN-ZCMDIHMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C(=C1)[N+](=O)[O-])SNC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C(=C1)[N+](=O)[O-])SN[C@@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745627
Record name N-[(2-Nitrophenyl)sulfanyl]-L-serine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2418-89-5
Record name N-[(2-Nitrophenyl)sulfanyl]-L-serine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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